(s)-3-Amino-3-(2-chlorophenyl)propanoic acid
Overview
Description
Scientific Research Applications
(s)-3-Amino-3-(2-chlorophenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Safety and Hazards
Mechanism of Action
Target of Action
(S)-3-Amino-3-(2-chlorophenyl)propanoic acid is a phenylalanine derivative . It is involved in biometabolism
Mode of Action
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
As a phenylalanine derivative, it may be involved in the metabolism of phenylalanine, which is a crucial process in the human body .
Pharmacokinetics
As an amino acid derivative, it is likely to be absorbed and distributed in the body in a manner similar to other amino acids .
Result of Action
As an amino acid derivative, it may influence various physiological processes, including hormone secretion, energy supply during exercise, mental performance enhancement, and prevention of exercise-induced muscle damage .
Action Environment
Like other biochemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
As a derivative of phenylalanine, it may be involved in similar biochemical processes . Phenylalanine is a precursor to several neurotransmitters, including dopamine, epinephrine, and norepinephrine
Cellular Effects
Given its structural similarity to phenylalanine, it may influence cell function in a similar manner
Metabolic Pathways
As a derivative of phenylalanine, it may be involved in similar metabolic pathways . Future studies should investigate the specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-3-(2-chlorophenyl)propanoic acid typically involves the reaction of 2-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(s)-3-Amino-3-(2-chlorophenyl)propanoic acid undergoes various chemical reactions including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific pH levels .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, phenyl derivatives, and various substituted phenylalanine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-bromophenyl)propanoic acid
- 2-Amino-3-(2-fluorophenyl)propanoic acid
- 2-Amino-3-(2-methylphenyl)propanoic acid
Uniqueness
(s)-3-Amino-3-(2-chlorophenyl)propanoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s ability to participate in substitution reactions and influences its binding affinity to molecular targets .
Properties
IUPAC Name |
(3S)-3-amino-3-(2-chlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXFYRJVRISCCP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353299 | |
Record name | (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763922-37-8 | |
Record name | (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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